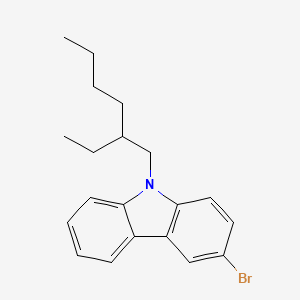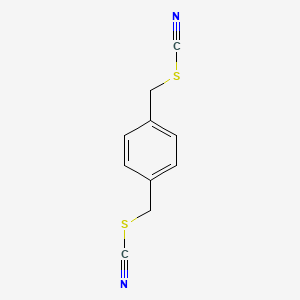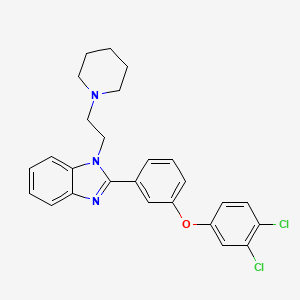
Sodium Channel inhibitor 2
Descripción general
Descripción
Sodium Channel Inhibitor 2 is a compound that selectively inhibits sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells. These channels are crucial for the proper functioning of the nervous system, cardiac muscle, and other tissues. This compound is used in various therapeutic applications, including the treatment of pain, epilepsy, and cardiac arrhythmias.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Channel Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Common steps include:
Formation of Intermediates: This involves the preparation of key building blocks through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final product is obtained by coupling the intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Análisis De Reacciones Químicas
Types of Reactions: Sodium Channel Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium Channel Inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function and regulation of sodium channels in various chemical reactions.
Biology: Helps in understanding the role of sodium channels in cellular processes and signaling pathways.
Medicine: Used in the development of therapeutic agents for the treatment of pain, epilepsy, and cardiac arrhythmias.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Sodium Channel Inhibitor 2 exerts its effects by binding to and blocking fast sodium channels responsible for rapid depolarization (phase 0) of action potentials. This binding decreases the slope of phase 0, leading to a decrease in the amplitude of the action potential. The principal effect is a reduction in conduction velocity in non-nodal tissue, which helps suppress tachycardias caused by abnormal conduction .
Comparación Con Compuestos Similares
Lidocaine: A local anesthetic and antiarrhythmic agent that also blocks sodium channels.
Phenytoin: An anticonvulsant that stabilizes the inactive state of sodium channels.
Carbamazepine: Used in the treatment of epilepsy and neuropathic pain by inhibiting sodium channels.
Uniqueness: Sodium Channel Inhibitor 2 is unique in its selective inhibition of specific sodium channel subtypes, which allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors .
Propiedades
IUPAC Name |
2-[3-(3,4-dichlorophenoxy)phenyl]-1-(2-piperidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O/c27-22-12-11-21(18-23(22)28)32-20-8-6-7-19(17-20)26-29-24-9-2-3-10-25(24)31(26)16-15-30-13-4-1-5-14-30/h2-3,6-12,17-18H,1,4-5,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHTWZWDLJAELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


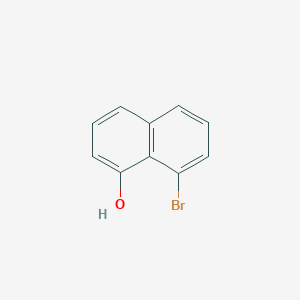

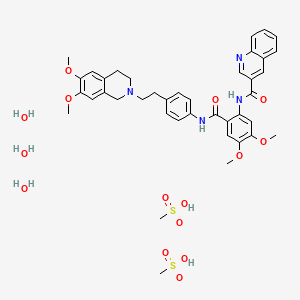

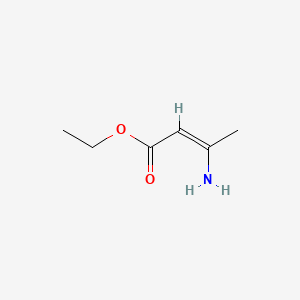
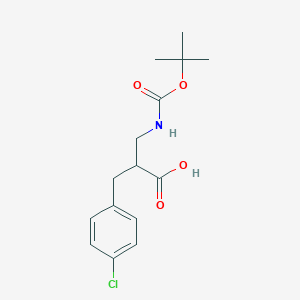
![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)
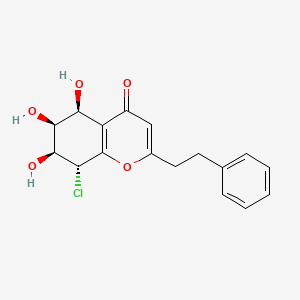
![2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate](/img/structure/B3029346.png)


![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)
